(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783449
InChI: InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
SMILES: B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O
Molecular Formula: C8H9BBrNO3
Molecular Weight: 257.88 g/mol

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13783449

Molecular Formula: C8H9BBrNO3

Molecular Weight: 257.88 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid -

Specification

Molecular Formula C8H9BBrNO3
Molecular Weight 257.88 g/mol
IUPAC Name [4-bromo-3-(methylcarbamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Standard InChI Key WCSKCRMFZIFOGW-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The molecular formula of (4-bromo-3-(methylcarbamoyl)phenyl)boronic acid is C₈H₉BBrNO₃, with a molecular weight of 257.88 g/mol . Its structure features a phenyl ring substituted with:

  • A boronic acid group (-B(OH)₂) at the para position, enabling participation in cross-coupling reactions.

  • A bromine atom at the para position, which serves as a leaving group in substitution reactions.

  • A methylcarbamoyl group (-NHC(O)CH₃) at the meta position, contributing to hydrogen-bonding interactions and steric effects.

The InChIKey (WCSKCRMFZIFOGW-UHFFFAOYSA-N) and SMILES string (B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O) provide precise descriptors of its stereochemical and connectivity features .

Physicochemical Properties

Key properties include:

  • Solubility: Limited solubility in aqueous media but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.

  • Stability: Boronic acids are generally sensitive to protic solvents and may form anhydrides under dehydrating conditions .

Synthesis and Preparation

Synthetic Pathway

The synthesis of (4-bromo-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a multi-step route:

  • Nitro Reduction: Starting with 4-bromo-3-nitrobenzoic acid, the nitro group is reduced to an amine using catalytic hydrogenation or metal-based reductants.

  • Carbamoylation: The amine intermediate reacts with methyl isocyanate to introduce the methylcarbamoyl moiety.

  • Borylation: A palladium-catalyzed Miyaura borylation installs the boronic acid group, often via a boronate ester intermediate, which is subsequently hydrolyzed to yield the final product.

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation of substituents during borylation requires careful catalyst selection (e.g., Pd(dppf)Cl₂).

  • Purification: Column chromatography or recrystallization is necessary to isolate the product from byproducts like debrominated species.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example:
Ar-B(OH)₂+Ar’-XPd catalystAr-Ar’+B(OH)₂X\text{Ar-B(OH)₂} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)₂X}
This reactivity is pivotal in synthesizing biaryl structures for pharmaceuticals and materials science.

Functional Group Compatibility

The methylcarbamoyl group enhances stability during coupling reactions by minimizing undesired protodeboronation, a common issue with electron-deficient boronic acids.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsReactivity ProfileBiological Activity
This compound-B(OH)₂, -Br, -NHC(O)CH₃High cross-coupling efficiencyPotential protease inhibition
4-Bromophenylboronic acid-B(OH)₂, -BrModerate stabilityLimited biological data
3-Carbamoylphenylboronic acid-B(OH)₂, -NHC(O)REnhanced solubilityEnzyme inhibition reported

The methylcarbamoyl group in this compound confers superior solubility and target-binding affinity compared to simpler boronic acids.

Research Directions and Challenges

Unexplored Applications

  • Optical Sensors: Boronic acids are used in glucose sensing; substituting with methylcarbamoyl could enhance selectivity .

  • Polymer Chemistry: Incorporation into monomers for stimuli-responsive materials.

Synthetic Challenges

  • Scale-Up: Optimizing borylation steps for industrial-scale production.

  • Stability Improvements: Developing protective groups to mitigate hydrolysis in aqueous environments .

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